2-Methylpentanal
Overview
Description
It is a colorless liquid with a pungent odor and is classified as an aldehyde due to the presence of a carbonyl group attached to a hydrocarbon chain . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Methylpentanal, also known as 2-Methylvaleraldehyde, is a volatile organic compound that primarily targets the olfactory receptors in the nose . These receptors play a crucial role in the perception of smell.
Mode of Action
The compound interacts with its targets by binding to specific sensory receptors in the olfactory system . This interaction triggers a signal transduction pathway, leading to the perception of a fruity, pungent, or floral odor .
Biochemical Pathways
As an aldehyde, it is characterized by a carbonyl group attached to a hydrocarbon chain, which makes it highly reactive and suitable for condensation reactions .
Result of Action
The primary result of this compound’s action is the perception of a specific odor. This is a molecular effect resulting from the compound’s interaction with olfactory receptors . On a cellular level, this interaction triggers a cascade of intracellular events leading to the generation of a nerve impulse that is transmitted to the brain.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility means that it can easily evaporate at room temperature, which can affect its concentration and thus its perceived intensity of smell. Furthermore, factors such as pH and temperature can influence the compound’s stability and reactivity .
Preparation Methods
2-Methylpentanal can be synthesized through several methods. One common synthetic route involves the cross-aldol condensation reaction of propanal with 2-methylpropanal to form 2,4-dimethylhept-2-enal, which can then be hydrogenated to yield this compound . Another method involves the oxidation of this compound using azidotrimethylsilane and chromic anhydride in dichloromethane . Industrial production methods often utilize catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
2-Methylpentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: It can be reduced to 2-methylpentanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: It participates in aldol condensation reactions to form larger molecules, such as 2,4-dimethylhept-2-enal.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include azidotrimethylsilane, chromic anhydride, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylpentanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It serves as a precursor in the synthesis of sedative drugs.
Industry: It is used in the production of fragrances and flavor compounds due to its distinctive odor.
Comparison with Similar Compounds
2-Methylpentanal can be compared with other aldehydes such as:
Pentanal: Similar in structure but lacks the methyl group on the second carbon atom.
2-Methylbutanal: Has one less carbon atom in the hydrocarbon chain.
Hexanal: Has one more carbon atom in the hydrocarbon chain.
The presence of the methyl group on the second carbon atom in this compound makes it unique, affecting its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
2-methylpentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZILAQGHINQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/3975 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021978 | |
Record name | 2-Methylpentanal | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | 2-Methylpentaldehyde | |
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Record name | 2-Methylpentanal | |
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Boiling Point |
117 °C | |
Record name | 2-METHYLPENTALDEHYDE | |
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Flash Point |
68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP) | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | 2-Methylpentaldehyde | |
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Record name | 2-METHYLPENTALDEHYDE | |
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Solubility |
Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C | |
Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
Source | Human Metabolome Database (HMDB) | |
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Density |
0.8092, 0.805-0.811 | |
Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
17.9 [mmHg] | |
Record name | 2-Methylpentaldehyde | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-15-9, 73513-30-1 | |
Record name | ALPHA-METHYLVALERALDEHYDE | |
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Record name | (±)-2-Methylpentanal | |
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Record name | 2-Methylpentaldehyde | |
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Record name | Pentanal, methyl- | |
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Record name | 2-Methylpentanal | |
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Record name | 2-Methylpentanal | |
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Record name | 2-methylvaleraldehyde | |
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Record name | 2-METHYLVALERALDEHYDE | |
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Record name | 2-METHYLPENTALDEHYDE | |
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Record name | 2-Methylpentanal | |
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Melting Point |
FP: -100 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylpentanal?
A1: this compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have determined the UV absorption cross sections (220–360 nm) of this compound. This data is crucial for understanding its photochemical behavior in the atmosphere. [] You can find more information on spectroscopic data, including (1)H NMR measurements, in the cited literature. []
Q3: How does the stability of this compound affect its applications?
A3: While this compound is a useful chemical building block, its reactivity needs to be considered. For example, it can be readily oxidized to 2-methylpentanoic acid. [] This reactivity highlights the importance of controlled conditions when using this compound.
Q4: Are there any catalytic applications involving this compound?
A4: Yes, this compound has been used as a reactant in catalytic reactions, particularly in the context of condensation reactions. Studies have investigated its conversion alongside furfural on Pd/SiO2 and PdCu/SiO2 catalysts. [] Additionally, its condensation with propanal over CexZr1−xO2 mixed oxide catalysts has been explored for producing gasoline-range molecules. []
Q5: How do structural modifications of this compound impact its odor profile?
A5: Research suggests that the position and nature of functional groups significantly influence the odor profile of molecules similar to this compound. For instance, introducing a thiol group leads to the formation of 3-Mercapto-2-methylpentanal, a compound identified in onions with a potent, savory aroma. [, ]
Q6: What analytical techniques are employed to identify and quantify this compound?
A6: Gas chromatography coupled with various detectors is frequently employed for analyzing this compound. Researchers have utilized gas chromatography-mass spectrometry-olfactometry (GC-MS-O) and gas chromatography-flame photometric detection (GC-FPD) to characterize the volatile compounds in hawthorn puree, including this compound. []
Q7: Has the atmospheric fate of this compound been investigated?
A7: Yes, research has explored the atmospheric fate of this compound, focusing on its reaction kinetics with hydroxyl (OH) and chlorine (Cl) radicals, crucial processes in atmospheric degradation. [] These studies help assess the compound's impact on air quality.
Q8: Are there alternative compounds to this compound in specific applications, and how do they compare?
A8: In the realm of biocontrol, alternative compounds to this compound have shown promise. For example, iberverin, hexanoic acid, and 2-methylvaleraldehyde have exhibited strong antifungal effects against Valsa pyri, a fungus causing pear Valsa canker. [] Comparing their efficacy, cost, and environmental impact to this compound in similar applications would require further investigation.
Q9: What research tools and resources have been instrumental in studying this compound?
A9: A range of research tools has been employed, including smog chambers coupled with FTIR spectroscopy for kinetic studies, pulsed laser photolysis (PLP) with laser-induced fluorescence (LIF) for OH reaction rate measurements, and computational chemistry methods for investigating reaction mechanisms. [] Access to these resources has facilitated a deeper understanding of this compound's properties and reactivity.
Q10: How has cross-disciplinary research contributed to our understanding of this compound?
A10: The study of this compound exemplifies cross-disciplinary research, encompassing organic synthesis, analytical chemistry, atmospheric chemistry, and flavor science. Understanding its formation pathways in biological systems, such as onions [], necessitates collaboration between biologists and chemists. Similarly, evaluating its atmospheric fate requires expertise in atmospheric chemistry and modeling. [] These synergies are crucial for a comprehensive understanding of this compound.
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